Piperazine, 1-(2-bromobenzyl)-4-(2-fluorobenzyl)-

Description

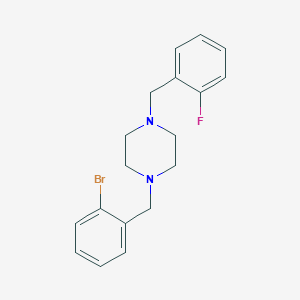

Piperazine, 1-(2-bromobenzyl)-4-(2-fluorobenzyl)-, is a disubstituted piperazine derivative featuring a 2-bromobenzyl group at position 1 and a 2-fluorobenzyl group at position 3. The bromine and fluorine substituents impart distinct electronic and steric properties to the molecule. Bromine, as a bulky and electron-withdrawing halogen, enhances lipophilicity and may influence binding interactions with biological targets. Fluorine, while also electron-withdrawing, is smaller and can modulate metabolic stability and bioavailability.

The synthesis of such derivatives typically involves nucleophilic substitution or alkylation reactions. For instance, 1-(2-fluorobenzyl)piperazine intermediates can be synthesized via reactions with 2-fluorobenzyl bromide, as demonstrated in related compounds (e.g., compound 10a in ) . Similarly, introducing the 2-bromobenzyl group would require analogous alkylation steps.

Properties

Molecular Formula |

C18H20BrFN2 |

|---|---|

Molecular Weight |

363.3 g/mol |

IUPAC Name |

1-[(2-bromophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine |

InChI |

InChI=1S/C18H20BrFN2/c19-17-7-3-1-5-15(17)13-21-9-11-22(12-10-21)14-16-6-2-4-8-18(16)20/h1-8H,9-14H2 |

InChI Key |

HHFMQZFFCCVZKA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2F)CC3=CC=CC=C3Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromobenzyl)-4-(2-fluorobenzyl)piperazine typically involves the reaction of 2-bromobenzyl chloride with 2-fluorobenzylpiperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality.

Chemical Reactions Analysis

Alkylation and Coupling Reactions

The piperazine nitrogen atoms and benzyl halide substituents enable further functionalization:

Benzyl Bromide Coupling

-

Reaction : Substituted benzyl bromides (e.g., 2-bromotoluene derivatives) undergo coupling with piperazine under catalysis by potassium carbonate .

-

Example :

Chloroacetyl Chloride Substitution

-

Reagents : Chloroacetyl chloride, triethylamine.

-

Outcome : The piperazine’s secondary amine reacts with chloroacetyl chloride to form chloroacetamide intermediates, which are pivotal for synthesizing bioactive derivatives .

Halogen Exchange Reactions

-

The bromine atom on the benzyl group can participate in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups, though specific examples for this compound require further validation.

Oxidation of Piperazine

-

Under acidic conditions, the piperazine ring may oxidize to form pyrazine derivatives, though stability studies suggest this is minimal under standard storage.

Research Implications

The reactivity of this piperazine derivative enables its use as a building block in medicinal chemistry:

-

Neuroprotective Agents : Structural analogs (e.g., compound 8l in Sage studies) demonstrate prolonged survival in cerebral ischemia models .

-

Antimicrobial Scaffolds : Halogen substituents enhance binding to microbial targets, though specific studies on this compound are pending.

This compound’s synthetic flexibility and halogen-rich architecture position it as a valuable intermediate for drug discovery and mechanistic studies.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that piperazine derivatives can exhibit anticancer properties. For instance, a study focused on the synthesis of new compounds incorporating piperazine into a 1,2-benzothiazine scaffold demonstrated considerable cytotoxic activity against cancer cell lines (MCF7) when tested alongside doxorubicin, a standard chemotherapy agent. The compound BS230 , which shares structural similarities with Piperazine, 1-(2-bromobenzyl)-4-(2-fluorobenzyl)-, showed promising results in terms of selective cytotoxicity towards cancer cells while maintaining lower toxicity towards healthy cells .

Radioprotective Agents

Another application area is the development of piperazine derivatives as radioprotective agents against ionizing radiation. A series of novel piperazine derivatives were synthesized and evaluated for their ability to mitigate DNA damage in human cell lines exposed to gamma radiation. These studies indicated that specific modifications in the piperazine structure could enhance radioprotective efficacy, suggesting potential therapeutic applications in radiation exposure scenarios .

Material Science Applications

Piperazine derivatives are also being explored for their utility in material sciences. The unique structural features of Piperazine, 1-(2-bromobenzyl)-4-(2-fluorobenzyl)- allow for functionalization that can lead to the development of new materials with specific properties.

Comparative Analysis with Related Compounds

To better understand the uniqueness and potential applications of Piperazine, 1-(2-bromobenzyl)-4-(2-fluorobenzyl)-, a comparison with structurally related compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Chlorobenzyl)-4-methylpiperazine | Chlorine instead of bromine | Known for different receptor activity |

| 1-(2-Fluorobenzyl)-4-methylpiperazine | Fluorine at position 2 | Potentially different pharmacodynamics |

| 1-(4-Bromo-phenyl)-4-methylpiperazine | Bromine at para position without fluorine | May exhibit distinct biological effects |

| 1-(3-Bromobenzyl)-4-methylpiperazine | Bromine at meta position | Different reactivity patterns |

This table highlights how variations in halogen placement can lead to differing biological activities and reactivity profiles among piperazine derivatives.

Case Studies and Research Findings

Several research initiatives have focused on the synthesis and evaluation of piperazine derivatives:

- Antibacterial Activity : A study explored piperazine hybridized coumarin derivatives as antibacterial agents. The results indicated that specific substitutions on the piperazine ring could enhance antibacterial efficacy against resistant strains .

- Neurotransmitter Interaction : Research into related piperazine compounds suggests interactions with neurotransmitter receptors, which could lead to significant pharmacological effects.

Mechanism of Action

The mechanism of action of 1-(2-bromobenzyl)-4-(2-fluorobenzyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Piperazine Derivatives

| Compound Name | Substituents (Position 1/4) | Halogen/Bulky Groups | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Target Compound | 2-bromobenzyl / 2-fluorobenzyl | Br (bulky), F (small) | ~393.2* | Dual halogenated benzyl groups |

| 1-(4-Chlorobenzhydryl)piperazine [1] | 4-substituted benzoyl / 4-Cl-Bzh | Cl (moderate) | ~400–450 | Benzhydryl group; benzoyl linkage |

| 1-(2-Fluorobenzyl)-4-(isoindolinyl) [10] | 2-fluorobenzyl / isoindoline | F | 368.36 | Fluorobenzyl with heterocyclic moiety |

| 1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl) [15] | 2-fluorobenzoyl / 4-nitrobenzyl | F, NO₂ (electron-withdrawing) | ~394.3 | Nitro group for enhanced reactivity |

| 1-(1-Naphthylmethyl)piperazine [20] | 1-naphthylmethyl | Naphthyl (bulky aromatic) | ~226.3 | Aromatic bulk for efflux pump inhibition |

*Estimated based on similar structures.

Key Observations :

- Bulky groups like naphthylmethyl ([20]) or benzhydryl ([1]) prioritize steric interactions, whereas halogens (Br, F) balance lipophilicity and metabolic stability.

Key Observations :

- Anticancer Potential: Derivatives with halogenated or bulky groups (e.g., [1]) show significant cytotoxicity, suggesting the target compound may exhibit similar activity due to its bromine and fluorine substituents .

- Antimicrobial Activity : Methoxyphenyl piperazines ([4]) and naphthylmethyl derivatives ([20]) demonstrate antibacterial and efflux pump inhibition, respectively. The target’s bromine may enhance Gram-positive activity via membrane penetration .

- Receptor Interactions : Fluorine’s electronegativity in 2-fluorobenzyl could mimic methoxy groups in dopamine D2 ligands ([3]), though bromine’s bulk may reduce affinity compared to smaller substituents.

Notes and Limitations

Data Gaps : Direct biological data for the target compound are unavailable in the provided evidence. Comparisons rely on structural analogs and substituent trends.

Substituent Position Effects : The 2-position of benzyl groups (vs. 3- or 4-substitution in [8, 15]) may alter receptor binding or solubility.

Contradictions : While fluorine generally enhances metabolic stability, bulky bromine in the target compound might reduce bioavailability compared to smaller analogs (e.g., [10]) .

Biological Activity

Piperazine derivatives, including 1-(2-bromobenzyl)-4-(2-fluorobenzyl)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its mechanisms, potential therapeutic applications, and comparative analyses with related compounds.

Chemical Structure and Properties

Piperazine, 1-(2-bromobenzyl)-4-(2-fluorobenzyl)- is characterized by the presence of a piperazine ring substituted with bromine and fluorine atoms. The unique combination of these halogen substituents influences its chemical reactivity and biological interactions.

The biological activity of piperazine derivatives often involves their interaction with various molecular targets. This compound has been shown to bind to aminergic receptors, which play critical roles in neurotransmission and other physiological processes. For instance, studies indicate that piperazine compounds can modulate the activity of serotonin and dopamine receptors, leading to potential applications in treating psychiatric disorders .

Additionally, the compound's ability to undergo chemical transformations such as substitution reactions enhances its potential for developing new therapeutic agents. For example, it can participate in coupling reactions to form more complex structures that may exhibit enhanced biological activities.

Biological Activities

-

Antimicrobial Activity :

- Piperazine derivatives exhibit significant antimicrobial properties. Research has demonstrated that compounds similar to 1-(2-bromobenzyl)-4-(2-fluorobenzyl)- show effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds can be as low as 1 μg/mL against Pseudomonas aeruginosa, indicating strong antibacterial potential .

-

Anticancer Properties :

- The anticancer activity of piperazine derivatives has been explored extensively. Studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving necroptosis and cell cycle arrest . For instance, LQFM018, a piperazine-containing compound, was found to possess antiproliferative effects against K562 leukemic cells .

- Neuropharmacological Effects :

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(2-bromobenzyl)-4-(2-fluorobenzyl)-, it is essential to compare it with other piperazine derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(4-Fluorophenyl)piperazine | Lacks bromine; similar structure | Moderate antimicrobial activity |

| 1-(4-Bromophenyl)piperazine | Lacks fluorine; different electronic properties | Antidepressant effects reported |

| 1-(3-Chloro-4-fluorophenyl)piperazine | Contains chlorine; distinct chemical behavior | Potential anticancer properties |

| 1-(2-Bromobenzyl)-4-(2-fluorobenzyl) | Unique combination of bromine and fluorine | Enhanced antimicrobial and anticancer activities |

Research Findings

Recent studies have focused on synthesizing novel piperazine derivatives that incorporate varying halogen substitutions to optimize their biological activities. For example, modifications at different positions on the benzene ring have been shown to significantly impact the inhibitory potency against monoamine oxidase (MAO), a key enzyme involved in neurotransmitter metabolism .

Case Studies

- Case Study 1 : A study evaluated the binding affinity of various piperazine derivatives to dopamine receptors, revealing that specific substitutions (like fluorine at the para position) enhanced receptor affinity compared to unsubstituted analogs .

- Case Study 2 : Another investigation assessed the cytotoxicity of a series of piperazine-based compounds against human cancer cell lines, demonstrating that certain structural modifications led to increased cell death rates in tumor cells while sparing normal cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-bromobenzyl)-4-(2-fluorobenzyl)piperazine derivatives?

- Methodology : The compound can be synthesized via nucleophilic substitution or copper-catalyzed 1,3-dipolar cycloaddition (click chemistry). For example:

- Step 1 : React 1-(2-fluorobenzyl)piperazine with propargyl bromide in DMF with K₂CO₃ as a base to introduce an alkyne group .

- Step 2 : Use CuSO₄·5H₂O and sodium ascorbate to catalyze the reaction between the alkyne intermediate and azidobenzene derivatives, forming triazole-linked analogs .

- Key Parameters : Reaction time (6–7 h for alkylation), solvent ratios (DCM:H₂O = 2:1), and purification via silica gel chromatography (ethyl acetate:hexane = 1:8) .

Q. How is cytotoxicity evaluated for piperazine derivatives in cancer research?

- Methodology : The MTT assay is standard for assessing cell viability.

- Procedure : Seed MCF-7 cells (20,000 cells/well), treat with test compounds (0–60 µg/mL), incubate for 24 h, add MTT reagent, and measure absorbance at 570 nm after dissolving formazan crystals in DMSO .

- Data Interpretation : IC₅₀ values (e.g., 7i: IC₅₀ = 28 µM) indicate dose-dependent cytotoxicity. Compare results to positive controls like doxorubicin .

Q. What spectroscopic techniques are used to characterize this compound?

- 1H NMR : Key peaks include δ 3.82 (m, CH₂ from piperazine), δ 7.30–7.56 (ArH from bromo/fluorobenzyl groups), and δ 6.99 (fluorophenyl protons) .

- Melting Point : Derivatives like 7i exhibit m.p. 163–165°C, confirming purity .

Advanced Research Questions

Q. How do structural modifications (e.g., triazole vs. benzoyl substituents) affect biological activity?

- SAR Insights :

- Triazole Derivatives : Exhibit enhanced anticancer activity (e.g., 7i: 87% yield, IC₅₀ = 28 µM) due to improved hydrogen bonding with HER2 receptors .

- Benzoyl Derivatives : Substitutions at the 2-bromophenyl position (e.g., compound 10) show moderate σ1 receptor affinity (Ki = 2.3 nM) but low lipophilicity (logP = 1.8), favoring brain penetration .

Q. What strategies resolve contradictions in activity data between in vitro and in vivo models?

- Case Study : A radiolabeled analog ([¹⁸F]10) showed high brain uptake in mice but reduced binding in Alzheimer’s-prone (SAMP8) mice.

- Resolution : Validate target engagement via pretreatment with σ1 agonist SA4503, which reduced brain uptake by 60% .

Q. How can molecular docking guide the design of tyrosine kinase inhibitors using this scaffold?

- Protocol :

- Protein Preparation : Download HER2 structure (PDB:1N8Z), remove ligands, add polar hydrogens, and minimize energy .

- Docking Parameters : Grid size (X=123.62, Y=103.46, Z=-47.13) centered on the ATP-binding pocket.

- Key Interactions : For 7i, π-π stacking with Phe731 and hydrogen bonds with Thr798 explain its low IC₅₀ .

Key Considerations for Experimental Design

- Synthetic Challenges : Propargyl bromide is moisture-sensitive; use anhydrous K₂CO₃ and inert atmosphere .

- Assay Variability : Include triplicate technical replicates in MTT assays to reduce standard deviation (±5%) .

- Radiolabeling : For PET tracers, optimize specific activity (>2 GBq/µmol) via HPLC purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.